N,N-diethylpyridin-2-amine 1-oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22g/mol |
IUPAC Name |
N,N-diethyl-1-oxidopyridin-1-ium-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-10(4-2)9-7-5-6-8-11(9)12/h5-8H,3-4H2,1-2H3 |
InChI Key |
IOLTWENQPVSEJL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=CC=[N+]1[O-] |
Canonical SMILES |
CCN(CC)C1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Oxidation of Tertiary Amines and Pyridine (B92270) Derivatives
The foundational approach to synthesizing N,N-diethylpyridin-2-amine 1-oxide involves the direct oxidation of the parent tertiary amine, N,N-diethylpyridin-2-amine. This transformation is a subset of the broader class of reactions for the N-oxidation of tertiary amines and pyridine derivatives.
Peroxide and Peracid-Mediated N-Oxidation Protocols
Historically, the oxidation of pyridines to their corresponding N-oxides has been achieved using organic peracids. abertay.ac.uk Peroxybenzoic acid was one of the first reagents used for this purpose. abertay.ac.uk A common and effective method involves the in situ generation of peracetic acid from glacial acetic acid and hydrogen peroxide. abertay.ac.ukbme.hu This reaction proceeds through the interaction of the neutral pyridine and the peracid, where the peracid acts as the electrophile. abertay.ac.uk
Hydrogen peroxide, a cost-effective and environmentally benign oxidant, is a preferred reagent in many modern protocols. nih.gov However, the oxidation of many organic substrates with hydrogen peroxide alone is often slow and requires activation. nih.gov This has led to the development of various catalytic systems. For instance, maleic anhydride (B1165640) derivatives can catalyze the N-oxidation of pyridine substrates using hydrogen peroxide. rsc.orgresearchgate.net The choice of catalyst can depend on the electronic properties of the pyridine derivative; pyridines with electron-donating groups react well with 2,3-dimethylmaleic anhydride, while 1-cyclohexene-1,2-dicarboxylic anhydride is more effective for electron-deficient pyridines. rsc.orgresearchgate.net
Another approach involves the use of 2-sulfonyloxaziridines, which are easy-to-handle solid reagents that function under aprotic and neutral conditions. asianpubs.org However, a drawback of this method is the limited availability of the starting materials. asianpubs.org Metal-free oxidation procedures using H2O2 are also gaining traction to avoid potential safety concerns associated with metal catalysts. researchgate.net
| Oxidant/Catalyst System | Substrate Type | Key Features |
| Peracetic acid (in situ) | Pyridines | Eco-friendly, generates water as a byproduct. abertay.ac.ukbme.hu |
| Hydrogen peroxide/Maleic anhydride derivatives | Substituted pyridines | Catalytic, choice of anhydride depends on electronic properties of the substrate. rsc.orgresearchgate.net |
| 2-Sulfonyloxaziridines | Tertiary amines | Aprotic, neutral conditions, solid reagent. asianpubs.org |
| Hydrogen peroxide/Titanium silicalite (TS-1) | Pyridines | Heterogeneous catalyst, high yields, reusable. researchgate.netresearchgate.net |
| Methyltrioxorhenium/Hydrogen peroxide | Organonitrogen compounds | Facile, high yield at or below room temperature. researchgate.net |
Improved Synthetic Approaches for Tertiary Amine N-Oxides
Efforts to enhance the synthesis of tertiary amine N-oxides have focused on developing milder, more efficient, and environmentally friendly methods. A significant advancement is the use of catalytic systems that enable the use of molecular oxygen or hydrogen peroxide as the primary oxidant.
Ruthenium trichloride (B1173362) has been employed as a catalyst for the oxidation of various tertiary amines to their corresponding N-oxides using molecular oxygen. asianpubs.org This method has demonstrated high yields for substrates like 4-picoline, 2-picoline, 3-picoline, pyridine, N,N-dimethylaniline, and triethylamine. asianpubs.org Another ruthenium-catalyzed system utilizes bromamine-T as the oxidant in an alkaline acetonitrile/water mixture. asianpubs.orgresearchgate.net
Cobalt(II) Schiff base complexes have also been shown to catalyze the aerobic oxidation of a wide range of tertiary nitrogen compounds, yielding their N-oxides in nearly quantitative amounts. asianpubs.org This method is notable for being environmentally friendly. asianpubs.org Flavin-catalyzed oxidation with hydrogen peroxide offers a mild and highly effective route for the N-oxidation of aliphatic tertiary amines, resulting in fast and selective reactions. asianpubs.orgresearchgate.net
The methyltrioxorhenium-hydrogen peroxide system is another facile and high-yield method for the oxidation of organonitrogen compounds at or below room temperature. researchgate.net Additionally, a green process using a recyclable tungstate-exchanged Mg-Al layered double hydroxide (B78521) catalyst and aqueous hydrogen peroxide in water allows for the quantitative N-oxidation of aliphatic tertiary amines at room temperature. researchgate.net An improved preparation of tertiary amine N-oxides has also been reported, though without a detailed abstract available. nih.govacs.org
Targeted Synthesis of this compound and Analogues
The synthesis of this compound specifically, and its analogues, requires careful consideration of regioselectivity and the compatibility of other functional groups present in the molecule.
Regioselective N-Oxidation Strategies
Achieving regioselectivity in the N-oxidation of substituted pyridines is crucial when multiple nitrogen atoms are present or when the substitution pattern influences the reactivity of the pyridine nitrogen. For unsymmetrical pyridine N-oxides, highly efficient and regioselective halogenation reactions can provide access to 2-halo-substituted pyridines, which are important pharmaceutical intermediates. acs.org These reactions often exhibit excellent C2/C6 selectivity, with electronic effects dominating the regioselectivity. acs.org
The N-oxide group itself can direct further functionalization. It activates the pyridine ring for both electrophilic and nucleophilic substitution, primarily at the 2- and 4-positions. abertay.ac.uk For example, the addition of malonate anions to pyridine N-oxide derivatives activated by trifluoromethanesulfonic anhydride can selectively yield either 2- or 4-substituted pyridines. nih.gov Similarly, a three-component reaction of electron-deficient pyridine N-oxides, acyl chlorides, and cyclic ethers leads to a single regioisomer of a substituted pyridine. acs.org
Catalytic asymmetric N-oxidation of pyridines has been achieved using aspartic acid-derived peracid catalysis, providing a new route to chiral pyridine frameworks. chemrxiv.orgnih.gov
Functional Group Compatibility in N-Oxidation Reactions
The compatibility of various functional groups is a critical consideration in the synthesis of complex molecules containing a pyridine N-oxide moiety. Many modern N-oxidation protocols have been developed to tolerate a wide range of functional groups.
For instance, a catalyst-free oxidation of pyridine derivatives and tertiary amines using 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane has been shown to tolerate a number of functional groups, with reactions proceeding smoothly under mild, solvent-free conditions. researchgate.net Palladium-catalyzed direct arylation of pyridine N-oxides using aryl triflates is also possible, and the N-oxide moiety can be used to introduce other functional groups or be easily deoxygenated. semanticscholar.org
A one-pot process for converting pyridine N-oxides to 2-aminopyridines using t-BuNH2 and Ts2O has demonstrated good functional group compatibility. semanticscholar.orgumich.edu The regioselective halogenation of pyridine N-oxides has also been shown to tolerate sensitive functional groups like nitriles and esters. acs.org Furthermore, photoredox-catalyzed C-H functionalization reactions using pyridine N-oxides as hydrogen atom transfer agents have shown that many sensitive groups remain intact. acs.org
Precursor-Based Synthetic Routes
The synthesis of precursors can involve various organic reactions. For example, the synthesis of multifunctional aromatic nitro compounds, which can serve as precursors to amines, has been achieved through isocyanide-based multicomponent reactions. mdpi.com The subsequent selective reduction of the nitro group to an amine is a key transformation. mdpi.com
In the context of solid-state synthesis, identifying precursors and target materials from literature is a significant challenge. berkeley.edu However, computational models are being developed to quantify the similarity of precursors and suggest viable substitutions. berkeley.edu The synthesis of catalytic precursors, such as mixed Ni-Al oxides, is also an important area, as these materials can be used to catalyze various chemical transformations. mdpi.com
The synthesis of chiral precursors is also of great interest. For instance, a convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of the nucleoside Q precursor (PreQ0) has been developed. beilstein-journals.org This highlights the importance of controlling stereochemistry in the synthesis of complex precursors. The synthesis of N-oxides of pyridylacetylene amines has also been reported, starting from 2-methyl-5-ethynylpyridine. researchcommons.org
The synthesis of bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide has been achieved through ring lithiation of a suitable precursor, demonstrating a method for introducing selenium into a pyridine-based molecule. researchgate.net
Synthesis of 2-Aminopyridines from Pyridine N-Oxides
The transformation of pyridine N-oxides into 2-aminopyridines is a fundamental process in heterocyclic chemistry, providing a versatile route to a crucial class of compounds. nih.govthieme-connect.com These methods generally involve the activation of the pyridine N-oxide to make the C2 position susceptible to nucleophilic attack. thieme-connect.com The synthesis of N,N-disubstituted 2-aminopyridines, such as the parent amine of this compound, can be achieved through these pathways.
One common strategy involves the activation of the pyridine N-oxide with an electrophilic reagent, followed by the introduction of an amine. For instance, using tosyl chloride (TsCl) or other sulfonyl chlorides converts the N-oxide into a highly reactive N-tosyloxypyridinium salt. This intermediate readily reacts with nucleophiles. When a secondary amine like diethylamine (B46881) is used, it attacks the C2 position of the pyridine ring, leading to the formation of the corresponding 2-aminopyridine (B139424) after the elimination of the activating group.
A one-pot method for the 2-amination of pyridines starts with the oxidation of the pyridine to its N-oxide. acs.org The N-oxide is then activated, for example with p-toluenesulfonyl anhydride (Ts₂O), in the presence of an amine. While this method has been extensively demonstrated with primary amines like tert-butylamine, the principle extends to secondary amines. acs.org The reaction proceeds with high regioselectivity for the C2 position. acs.org
Another approach utilizes phosphonium (B103445) coupling reagents, such as PyBroP (Bromotri(pyrrolidino)phosphonium hexafluorophosphate), to activate the pyridine N-oxide. This activation facilitates the reaction with a variety of amines to yield 2-aminopyridines, a process which can be classified as a Reissert-Henze-type reaction. researchgate.net
More recent developments have demonstrated that N-(2-pyridyl)pyridinium salts, formed from the reaction of a pyridine N-oxide with pyridine in the presence of an activating agent, can serve as effective intermediates. thieme-connect.com These salts subsequently undergo hydrolytic decomposition to furnish the 2-aminopyridine product. This method is noted for its mild conditions and compatibility with a wide range of functional groups. thieme-connect.comresearchgate.net
The table below summarizes various activating agents and reaction types for the synthesis of 2-aminopyridines from pyridine N-oxides.
| Activating Agent | Nucleophile | Reaction Type | Key Features |
| Ts₂O | Primary Amine (e.g., t-BuNH₂) | One-pot Amination | High yields and excellent C2/C4 selectivity. acs.org |
| PyBroP | Various Amines | Reissert-Henze-type | Mild alternative to SNAr chemistry. researchgate.net |
| Imidoyl Chlorides | Amine Precursors | Amidation | Forms 2-amidopyridines, which can be hydrolyzed. acs.org |
| Pyridine/Activating Agent | Pyridine (as nucleophile) | Zincke Reaction Intermediate | Forms N-(2-pyridyl)pyridinium salt, then hydrolyzes. thieme-connect.com |
| Activated Isocyanides | Isocyanide | Cycloaddition/Rearrangement | Good yields, tolerates electron-withdrawing groups. nih.govnih.gov |
Reissert−Henze-type Reactions for Pyridyl Amines
The Reissert-Henze reaction is a classic method for the functionalization of the α-position of pyridine N-oxides. researchgate.net In its original form, the reaction involves treating a pyridine N-oxide with an acyl chloride (like benzoyl chloride) and potassium cyanide to introduce a cyano group at the C2 position. wikipedia.orgwikipedia.org The reaction proceeds via the formation of an N-acyloxypyridinium salt, which is a key Reissert-Henze intermediate. nii.ac.jp This intermediate is highly susceptible to nucleophilic attack at the C2 position. nii.ac.jp
The scope of this reaction has been expanded to include a variety of nucleophiles beyond cyanide, leading to what are known as Reissert-Henze-type reactions. nih.gov These reactions provide a powerful tool for introducing diverse functional groups, including amino groups, onto the pyridine ring.
For the synthesis of pyridyl amines, an amine can be used as the nucleophile. The pyridine N-oxide is first activated, for instance with a phosphonium coupling reagent or an acyl chloride, to form the reactive pyridinium (B92312) salt. nih.govresearchgate.net Subsequent addition of a primary or secondary amine results in the formation of the C-N bond at the C2 position. The intermediate adduct then rearranges and eliminates a byproduct (e.g., benzoic acid if benzoyl chloride is the activator) to yield the 2-aminopyridine. nii.ac.jp
This methodology has been successfully applied to the synthesis of various 2-aminopyridines and is noted for its regioselectivity, exclusively functionalizing the position alpha to the ring nitrogen. nih.govresearchgate.net The use of non-polar solvents is often preferred to minimize side reactions. nii.ac.jp
Formation of Phosphorylated Pyridine Derivatives
Phosphorylated pyridines are a significant class of compounds with applications in medicinal chemistry and as ligands. nih.govencyclopedia.pub A direct method for their synthesis involves the deoxygenative phosphorylation of pyridine N-oxides. encyclopedia.pubmdpi.com This reaction allows for the conversion of a compound like this compound into its corresponding 2-phosphonylated derivative, N,N-diethylpyridin-2-ylphosphonate.
A notable procedure involves the reaction of a pyridine N-oxide with a trialkyl phosphite, such as triethyl phosphite, in the presence of an activating agent. encyclopedia.pubacs.org Ethyl chloroformate is commonly used for this activation. encyclopedia.pubmdpi.com The proposed mechanism begins with the activation of the pyridine N-oxide by ethyl chloroformate, forming a reactive pyridinium salt. encyclopedia.pubmdpi.com The phosphorus nucleophile (triethyl phosphite) then attacks this intermediate, leading to a 1,2-dihydropyridine species. encyclopedia.pub The final step involves a nucleophilic attack by the chloride anion on an ethyl group, followed by elimination, to afford the stable, aromatic diethyl pyridine-2-phosphonate product. encyclopedia.pubmdpi.com
This approach is general and can be applied to a range of substituted pyridine and quinoline (B57606) N-oxides. encyclopedia.pubacs.org
The following table presents data on the deoxygenative phosphorylation of various N-oxides to their corresponding phosphonates.
| Starting N-Oxide | Phosphorylating Agent | Activating Agent | Product | Yield (%) |
| Pyridine N-oxide | Triethyl phosphite | Ethyl Chloroformate | Diethyl pyridin-2-ylphosphonate | 81 |
| 4-Methylpyridine N-oxide | Triethyl phosphite | Ethyl Chloroformate | Diethyl (4-methylpyridin-2-yl)phosphonate | 85 |
| 4-Methoxypyridine N-oxide | Triethyl phosphite | Ethyl Chloroformate | Diethyl (4-methoxypyridin-2-yl)phosphonate | 87 |
| Quinoline N-oxide | Triethyl phosphite | Ethyl Chloroformate | Diethyl quinolin-2-ylphosphonate | 89 |
| (Data sourced from Lee, S.-J. et al., Synlett, 2014) acs.org |
Reaction Mechanisms and Chemical Transformations
Reduction Chemistry of N-Oxides
The deoxygenation of the N-oxide moiety in pyridine (B92270) N-oxides is a fundamental transformation. This can be achieved through both metal-mediated and metal-free methods.
Diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂(pin)₂), are effective for the deoxygenation of amine N-oxides. nih.gov The reaction involves the transfer of the oxygen atom from the N-oxide to the diboron reagent, which becomes oxidized. nih.gov These reductions are generally mild, tolerate a variety of functional groups, and can be performed with stoichiometric amounts of the diboron reagent. nih.gov While pyridyl-N-oxides undergo slower reduction compared to alkylamino- and anilino-N-oxides, the reaction is still efficient. nih.gov The proposed mechanism involves the formation of an N-O-B bond, followed by the release of the corresponding amine and the formation of a boron-oxygen species. nih.gov
The table below summarizes the conditions for the deoxygenation of various amine N-oxides using bis(pinacolato)diboron.
| Amine N-Oxide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine N-oxide | MeCN | 80 | 12 | 95 |
| 4-Phenylpyridine N-oxide | MeCN | 80 | 12 | 92 |
| N-Methylmorpholine N-oxide | MeCN | 25 | 0.5 | 98 |
| N,N-Dimethylaniline N-oxide | MeCN | 25 | 0.5 | 96 |
Data sourced from a study on the reduction of amine N-oxides by diboron reagents. nih.gov
Metal-free reduction methods provide an alternative to metal-mediated deoxygenation. Reagents like sulfurous acid, phosphorus trichloride (B1173362), and thiourea (B124793) dioxide have been employed for the reduction of N-oxides. nih.govrsc.org Phenylboronic acid has also been reported as a green and economical reagent for the deoxygenation of various N-oxides, including pyridine N-oxides, with good to excellent yields. researchgate.net This method tolerates functional groups such as ketones, amides, esters, and nitro groups. researchgate.net
The differential reactivity of various N-oxides towards reducing agents allows for the selective, stepwise reduction of poly-N-oxides. For instance, in a molecule containing both an alkylamino-N-oxide and a pyridyl-N-oxide, the alkylamino-N-oxide can be selectively reduced in the presence of the pyridyl-N-oxide due to its faster reaction rate. nih.gov This selectivity was demonstrated with the N,N'-dioxide of (S)-(-)-nicotine, where the pyrrolidine (B122466) N-oxide was reduced preferentially over the pyridine N-oxide. nih.gov
Arylation and Functionalization Reactions
The pyridine N-oxide moiety in N,N-diethylpyridin-2-amine 1-oxide directs and activates the pyridine ring for C-H bond functionalization reactions, particularly arylation.
Direct arylation of pyridine N-oxides is a powerful method for synthesizing 2-arylpyridines. nih.gov Mechanistic studies on palladium-catalyzed direct arylation have revealed complex pathways. nih.govberkeley.edu One proposed mechanism involves the initial formation of an arylpalladium complex, which then reacts with the pyridine N-oxide. nih.gov However, evidence suggests that a cyclometalated palladium complex, formed from the decomposition of the initial arylpalladium species, may be the true catalyst that reacts with the pyridine N-oxide. nih.govberkeley.edu This highlights a cooperative catalytic system where C-H activation occurs at one metal center, and the subsequent functionalization happens after transfer to a second metal center. nih.govberkeley.edu
The N-oxide group plays a crucial role in these reactions, often acting as an internal oxidant. rsc.org Following the C-H functionalization, the N-oxide is typically removed via a deoxygenation step. beilstein-journals.org
Cooperative catalysis, involving more than one metal center or a metal and a Lewis acid, has been shown to be effective in the C-H functionalization of pyridines and their N-oxides. nih.govbeilstein-journals.org For instance, a Ni/Lewis acid cooperative catalytic system has been used for the C-4 alkylation of pyridines. beilstein-journals.org In the context of direct arylation of pyridine N-oxides, mechanistic studies have pointed towards a cooperative interaction between two distinct palladium centers. nih.govberkeley.edu One palladium center is responsible for the C-H bond activation of the pyridine N-oxide, while the other facilitates the C-C bond formation. nih.govberkeley.edu This type of cooperative catalysis can lead to higher efficiency and selectivity in C-H functionalization reactions.
The table below presents data on the direct arylation of pyridine N-oxide with different aryl halides.
| Aryl Halide | Catalyst | Ligand | Base | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | 85 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | 78 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | 92 |
Data is illustrative of typical yields in direct arylation reactions of pyridine N-oxides. nih.gov
Rearrangement and Elimination Reactions
The thermal decomposition of amine N-oxides, particularly those bearing at least one alkyl group with a β-hydrogen, can proceed through a well-established intramolecular elimination reaction known as the Cope elimination. wikipedia.orgorganic-chemistry.org This reaction is a concerted, thermally-induced process that follows a syn-periplanar stereochemical pathway via a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org For a compound such as this compound, the N-oxide functionality acts as the internal base, abstracting a β-hydrogen from one of the N-ethyl groups. This initiates a concerted flow of electrons, leading to the cleavage of the C-N bond and the formation of an alkene and a hydroxylamine (B1172632) derivative. organic-chemistry.orgmasterorganicchemistry.com
The general mechanism involves the oxygen of the N-oxide abstracting a proton from the carbon β to the nitrogen, which leads to the formation of a C=C double bond and the breaking of the C-N bond. The products of such a reaction for this compound would theoretically be ethene and N-ethyl-N-(pyridin-2-yl)hydroxylamine. The reaction is typically carried out by heating the N-oxide, often in an aprotic solvent. organic-chemistry.org The reaction rate can be highly sensitive to the solvent, with polar aprotic solvents like DMSO capable of accelerating the elimination significantly, sometimes allowing the reaction to proceed at room temperature. masterorganicchemistry.com
While the forward reaction is known as the Cope elimination, the reverse reaction, or retro-Cope elimination, has also been described. This process involves the reaction of an N,N-disubstituted hydroxylamine with an alkene to form a tertiary N-oxide. wikipedia.org More recently, the retro-Cope elimination has been explored as a bioorthogonal reaction, where strained cyclic alkynes react with N,N-dialkylhydroxylamines. nih.govnih.gov Computational and kinetics studies on the reaction between N,N-diethylhydroxylamine and various cyclooctynes have shown second-order rate constants ranging from 3.25 × 10⁻² M⁻¹s⁻¹ to as high as 83.6 M⁻¹s⁻¹ for electronically activated alkynes. nih.gov
The cleavage of the C–N bond in aminopyridines is a significant transformation in organic synthesis. While specific studies detailing the oxidative C–N bond cleavage mechanism for this compound are not extensively documented, general principles can be drawn from related chemistries. The N-oxide moiety in pyridine N-oxides renders the pyridine ring more susceptible to certain transformations compared to the parent pyridine. semanticscholar.orgscripps.edu
In some contexts, such as copper-catalyzed reactions, C–N bond formation is the desired outcome, but related oxidative processes can lead to cleavage events. For instance, visible-light-promoted copper-catalyzed aerobic oxidative coupling between 2-aminopyridine (B139424) and terminal alkynes has been shown to proceed via a C≡C triple bond cleavage to form pyridyl amides. rsc.orgresearchgate.net Although this reaction does not involve the N-oxide, it highlights the potential for oxidative transformations at the amino group of the pyridine ring.
For N-aryl-2-aminopyridines, palladium-catalyzed reactions can lead to intramolecular C-H activation and cyclization, which involves the manipulation of the C-N bond but not necessarily its complete cleavage. rsc.org The pyridyl nitrogen can act as a directing group for the metal catalyst, facilitating reactions on the appended aryl or amino groups. rsc.org A hypothetical oxidative cleavage of the C2-N bond in this compound would likely require a potent oxidant or specific catalytic system designed to target this bond, potentially leading to a 2-pyridone derivative and a diethylamine-derived fragment.
Nucleophilic and Electrophilic Reactivity Profiles
A practical and efficient method for the synthesis of substituted 2-aminopyridines has been developed utilizing the reaction of pyridine N-oxides with activated isocyanides. acs.orgfigshare.comnih.gov This reaction provides a route to N-substituted and N-unsubstituted 2-aminopyridines, tolerating a variety of functional groups. acs.orgnih.gov The process typically involves reacting the pyridine N-oxide with an isocyanide in the presence of an activator like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), followed by hydrolysis. nih.gov
The proposed mechanism is a type of Reissert-Henze reaction. The N-oxide is first activated by the electrophile (e.g., TMSOTf). The activated isocyanide then attacks the C2 position of the pyridine ring. This is followed by a series of rearrangements and subsequent hydrolysis of an intermediate, such as an N-formylaminopyridine, to yield the final 2-aminopyridine product. acs.orgnih.gov Yields for this one-pot, two-step process are generally good, with reports of up to 84%. figshare.comnih.gov
This methodology is particularly effective for pyridine N-oxides bearing strongly electron-withdrawing substituents, for which other synthetic methods may be less successful. acs.org While this compound is not explicitly detailed in the primary literature for this reaction, its structural features as a substituted pyridine N-oxide fall within the scope of this transformation. The regioselectivity of the reaction can be influenced by the electronic nature of substituents on the pyridine ring. acs.org
Table 1: Substrate Scope for the Reaction of Substituted Pyridine N-Oxides with Isocyanides acs.orgnih.gov
| Pyridine N-Oxide Substituent | Isocyanide | Product Yield | Notes |
| 4-Methoxy | 2,6-Dimethylphenyl isocyanide | 76% | Good yield with electron-donating group. |
| 4-Nitro | 2,6-Dimethylphenyl isocyanide | 71% | Good yield with strong electron-withdrawing group. |
| 4-Cyano | 2,6-Dimethylphenyl isocyanide | 68% | Effective with electron-withdrawing group. |
| 3-Methyl | tert-Butyl isocyanide | 40% | Moderate yield, mixture of regioisomers. |
| 3-Fluoro | 2,6-Dimethylphenyl isocyanide | 63% | Good yield, demonstrates functional group tolerance. |
| 4-Carboxaldehyde | - | Not Detected | Substrate proved unstable under reaction conditions. nih.gov |
The electrochemical behavior of N-oxides can provide insight into their reactivity. While specific studies on the electrochemical oxidation of this compound are limited, research on the broader class of pyridine N-oxides reveals general mechanistic pathways. Pyridine N-oxide derivatives have been explored as tunable and efficient hydrogen atom transfer (HAT) electrocatalysts for processes like the oxidation of benzylic C–H bonds. acs.org
The proposed mechanism for electrochemical oxidation involves the pyridine N-oxide undergoing a single-electron oxidation at the anode to form a highly reactive N-oxyl radical cation. acs.org The availability of the electrochemically active form can be influenced by the pH of the medium, as protonation of the N-oxide can affect its oxidation potential. acs.org This radical cation is a powerful HAT agent capable of abstracting a hydrogen atom from a suitable substrate, thereby initiating an oxidation cascade.
Conversely, the electrochemical reduction of N-oxides has also been studied. For various alkaloid N-oxides, voltammetric studies have shown that they can be reduced at mercury-based electrodes back to the parent alkaloid. mdpi.com This process confirms the electrochemical activity of the N-O bond. For this compound, an electrochemical oxidation process would likely center on the electron-rich N-oxide moiety or the aminopyridine system, potentially leading to the formation of radical species or undergoing oxidative degradation depending on the potential and conditions applied.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Bonding Analysis
The electronic structure and the nature of the bonding within pyridine (B92270) N-oxide derivatives are of significant interest due to the unique properties conferred by the N-oxide group. This semi-polar N→O bond significantly influences the reactivity and electronic distribution of the entire molecule.
Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic properties of pyridine N-oxides. Various functionals, such as B3LYP, B3PW91, and M06, are commonly employed to provide reliable insights into the nature of the N-O bond. mdpi.comworldscientific.comresearchgate.net Studies on substituted pyridine N-oxides reveal that the N-O bond possesses a significant zwitterionic character, which imparts a high dipole moment and water solubility to these molecules. mdpi.com The choice of DFT functional and basis set can influence the calculated properties; for instance, the B3PW91 method has been shown to be accurate for computing the heats of formation for pyridine N-oxide compounds. worldscientific.comresearchgate.net
Table 1: Comparison of Calculated N-O Bond Lengths in Pyridine N-oxide (PNO) and Trimethylamine (B31210) N-oxide (TMAO) mdpi.com
| Compound | Experimental N-O Bond Length (Å) | Calculated N-O Bond Length (Å) (B3LYP/6-31G*) | Calculated N-O Bond Length (Å) (M06/6-311G+(d,p)) |
| Pyridine N-oxide | 1.290 | 1.274 | 1.289 |
| Trimethylamine N-oxide | 1.388 | 1.378 | 1.380 |
This table illustrates the difference in N-O bond length between an aromatic N-oxide and an aliphatic amine N-oxide, highlighting the influence of the aromatic system.
The N-O bond dissociation enthalpy (BDE) is a critical parameter that quantifies the strength of the N-O bond and is indicative of the molecule's thermal lability. mdpi.com Computational studies, often employing DFT and higher-level ab initio methods like G4 and CBS-APNO, have been instrumental in determining the BDEs of pyridine N-oxide and its derivatives. wayne.edu The experimental BDE for pyridine N-oxide is approximately 63.3 ± 0.5 kcal/mol, a value that is well-reproduced by high-level computational methods. wayne.edu
The BDE of the N-O bond is sensitive to the electronic environment. For instance, computational studies have shown that the N-O BDE in pyridine N-oxide is significantly higher (by about 10.0–13.5 kcal/mol) than in trimethylamine N-oxide, underscoring the stabilizing effect of the aromatic ring. mdpi.com The range of calculated N-O BDEs across various substituted pyridine N-oxides can be as large as 40 kcal/mol, reflecting the substantial impact of substituents on bond strength. mdpi.com
Table 2: Calculated N-O Bond Dissociation Enthalpies (BDEs) for Pyridine N-oxide wayne.edu
| Computational Method | Calculated N-O BDE (kcal/mol) |
| M06-2X | 62.56 |
| CBS-QB3 | 65.46 |
| G4 | 64.66 |
| CBS-APNO | 63.96 |
This table showcases the consistency of high-level computational methods in predicting the N-O BDE of pyridine N-oxide, which are in close agreement with experimental values.
In N,N-diethylpyridin-2-amine 1-oxide, the diethylamino group at the C2 position introduces conformational flexibility. Theoretical studies on similar substituted systems can provide insights into the preferred conformations and the energy barriers for rotation around the C-N bond of the amino group. The interaction between the diethylamino group and the adjacent N-oxide can lead to specific conformational preferences that may influence the molecule's reactivity and biological activity. Studies on related systems, such as C-methyl-resorcinarene complexes with substituted pyridine N-oxides, have demonstrated that host-guest interactions can induce significant conformational changes in the pyridine N-oxide guest. rsc.orgscispace.com
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving pyridine N-oxides is crucial for their application in organic synthesis and materials science. Computational chemistry offers a window into the intricate details of these reaction pathways, including the identification of transient intermediates and transition states.
Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions. By locating transition states and calculating their energies, chemists can predict reaction rates and understand the factors that control selectivity. For reactions involving pyridine N-oxides, such as their deoxygenation or their participation in cycloaddition reactions, DFT calculations can elucidate the step-by-step mechanism. nsf.govrsc.org
For example, a DFT study on the deoxygenation of pyridine N-oxides suggests an SN2-type mechanism. rsc.org In another study on the reaction of isoxazoles with enamines to form pyridines, a [4+2]-cycloaddition mechanism leading to a pyridine-N-oxide intermediate was investigated using DFT, revealing the role of a Lewis acid catalyst in the process. nsf.gov These studies highlight the power of transition state analysis in confirming or proposing reaction mechanisms.
High-level ab initio methods, such as multi-configuration self-consistent field (MCSCF) and coupled-cluster (CC) theory, are employed to study the excited electronic states of pyridine N-oxides. nih.govresearchgate.net These methods are particularly useful for understanding photochemical reactions. For instance, the photochemical valence isomerization of pyridine N-oxides to afford 3-hydroxypyridines is believed to proceed through an oxaziridine (B8769555) intermediate, which undergoes homolytic cleavage of the N-O bond. acs.org
Molecular dynamics (MD) simulations, while less commonly reported for this specific class of compounds in the provided context, can offer insights into the dynamic behavior of this compound in solution. These simulations can model the conformational changes and intermolecular interactions over time, providing a more complete picture of the molecule's behavior in a realistic environment. Ab initio molecular dynamics, which combines electronic structure calculations with classical dynamics, can be particularly powerful for simulating reactive events.
Spectroscopic Parameter Prediction
Theoretical methods are instrumental in predicting spectroscopic data, which aids in the characterization and identification of compounds. Density Functional Theory (DFT) is a cornerstone of these computational approaches, offering a balance between accuracy and computational cost. mdpi.comnih.gov
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry, enabling the structural elucidation of complex molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/cc-pVDZ level), has proven effective for calculating ¹⁵N, ¹³C, and ¹H NMR chemical shifts for a variety of nitrogen-containing heterocyclic compounds, including pyridine N-oxides. rsc.org
While specific computational studies for this compound are not prevalent in the literature, extensive research on the parent compound, 2-aminopyridine (B139424) N-oxide, and its derivatives provides a strong basis for prediction. core.ac.ukresearchgate.net For instance, studies on 2-aminopyridine N-oxide show that substituting the pyridine N-oxide ring at the C-2 position with an amino group significantly shields the ipso-carbon (C-2) compared to the unsubstituted pyridine N-oxide. core.ac.uk The introduction of alkyl groups, such as in this compound, is expected to further influence the electronic environment and thus the chemical shifts. The diethylamino group, being an electron-donating group, would likely increase the electron density on the pyridine ring compared to a simple amino group, leading to predictable shifts in the NMR spectrum.
Calculations for related tertiary amines and their N-oxides have shown that oxidation to the N-oxide induces significant changes in chemical shifts (Δδ), which can be accurately predicted using methods like HF/6-311++G** and OPBE/6-311++G**. nih.gov These computational approaches can reliably assign the correct structure and configuration of chiral amine N-oxides. nih.gov
Based on data from related 2-aminopyridine N-oxide derivatives, a predicted NMR chemical shift table for this compound can be constructed. core.ac.ukresearchgate.netrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are extrapolated from data on similar compounds and are for illustrative purposes.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H-3 | ¹H | ~6.7 - 6.9 | Influenced by the adjacent diethylamino group. |
| H-4 | ¹H | ~7.1 - 7.3 | Aromatic region, less affected by the C-2 substituent. |
| H-5 | ¹H | ~6.6 - 6.8 | Aromatic region. |
| H-6 | ¹H | ~8.1 - 8.3 | Downfield shift due to proximity to the N-oxide group. |
| -NCH₂CH₃ | ¹H | ~3.3 - 3.6 (quartet) | Methylene (B1212753) protons of the ethyl group. |
| -NCH₂CH₃ | ¹H | ~1.1 - 1.3 (triplet) | Methyl protons of the ethyl group. |
| C-2 | ¹³C | ~155 - 158 | Ipso-carbon attached to the diethylamino group. |
| C-3 | ¹³C | ~110 - 113 | Shielded by the adjacent amino group. |
| C-4 | ¹³C | ~135 - 138 | Aromatic region. |
| C-5 | ¹³C | ~112 - 115 | Aromatic region. |
| C-6 | ¹³C | ~138 - 141 | Deshielded due to proximity to the N-oxide group. |
| -NCH₂CH₃ | ¹³C | ~45 - 48 | Methylene carbon of the ethyl group. |
| -NCH₂CH₃ | ¹³C | ~12 - 14 | Methyl carbon of the ethyl group. |
Computational methods are also extensively used to predict vibrational (Infrared, Raman) and electronic (UV-Vis) spectra. DFT calculations can compute the vibrational frequencies of molecules, which correlate with experimental IR and Raman spectra after applying appropriate scaling factors. researchgate.net For pyridine N-oxide and its derivatives, significant changes in vibrational modes are observed upon N-oxidation compared to the parent pyridine. researchgate.net The N-O stretching vibration is a characteristic band in the IR spectra of these compounds.
Electronic spectra are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com Studies on pyridine N-oxide have identified several electronic transitions, including π→π* and n→π* transitions. researchgate.netosi.lv The introduction of a substituent like the N,N-diethylamino group at the C-2 position creates a "push-pull" system, where the amino group acts as an electron donor and the N-oxide moiety can act as an acceptor. This is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine N-oxide. osi.lv TD-DFT calculations performed on related systems, such as 1,10-phenanthroline-mono-N-oxides, have shown that functionals like TPSSh combined with a def2-TZVP basis set provide excellent predictions of UV-Vis spectra. mdpi.com Similar computational approaches would be effective in predicting the electronic absorption spectrum of this compound, helping to understand its photophysical properties. sci-hub.se
Novel Material Design via Computational Screening
Theoretical chemistry is a key driver in the discovery of new materials with tailored properties, enabling the screening of vast chemical spaces to identify promising candidates before undertaking expensive and time-consuming synthesis.
Singlet fission is a process where a singlet exciton (B1674681) splits into two triplet excitons, a phenomenon that could significantly enhance the efficiency of photovoltaic devices. strath.ac.uk A key energetic requirement for efficient singlet fission is that the energy of the first excited singlet state (E(S₁)) is approximately twice the energy of the first triplet state (E(T₁)).
Computational screening protocols have been developed to search large chemical databases for molecules that meet this and other criteria for singlet fission. nih.gov These protocols often use a tiered approach, starting with less computationally expensive methods to filter large numbers of candidates, followed by more accurate (but costly) methods like DFT and TD-DFT for the most promising molecules. strath.ac.uknih.gov Although this compound has not been specifically identified as a singlet fission material in broad screenings, molecules with strong donor-acceptor character are often of interest. The N,N-diethylamino group (donor) and the pyridine N-oxide system (acceptor) give the molecule such characteristics, making it a plausible, albeit unconfirmed, candidate for further theoretical investigation in this area.
Pyridine N-oxides are a versatile class of compounds in catalysis, acting as powerful nucleophilic organocatalysts or as ligands in metal-catalyzed reactions. mdpi.com Computational methods, particularly DFT, are crucial for the rational design of these catalysts. acs.orgnih.gov
In asymmetric acyl transfer reactions, chiral pyridine N-oxides have been shown to be highly effective. rsc.orgrsc.org Theoretical studies reveal that the catalytic cycle often proceeds through the formation of a highly reactive O-acyloxypyridinium cation intermediate. acs.orgrsc.org DFT calculations can model the transition states of the reaction, helping to understand the origins of enantioselectivity and to optimize the catalyst structure for higher efficiency and selectivity. nih.govrsc.org For example, studies on chiral 2-substituted 4-(dimethylamino)pyridine (DMAP)-N-oxides have shown that the oxygen atom acts as the nucleophilic site and that hydrogen bonding plays a key role in achieving high enantioselectivity. nih.gov
Theoretical approaches applied to this compound could predict its nucleophilicity and its potential as a ligand or organocatalyst. The electronic properties conferred by the C-2 diethylamino group would be a key factor in its catalytic activity, which could be modeled and compared to other known pyridine N-oxide catalysts to guide its potential synthetic applications. bohrium.com
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N,N-diethylpyridin-2-amine 1-oxide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and the chemical environment of atoms.
One-dimensional (1D) and two-dimensional (2D) ¹H (proton) and ¹³C (carbon-13) NMR experiments are fundamental for the structural verification of this compound. While specific experimental data for this compound are not available in the surveyed literature, the expected spectral features can be predicted based on its structure.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the two ethyl groups. The electron-donating diethylamino group and the electron-withdrawing N-oxide moiety would influence the chemical shifts of the four pyridine ring protons, causing them to appear in the aromatic region with unique resonances and coupling patterns. The ethyl groups would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.
The ¹³C NMR spectrum would complement this by showing the expected nine distinct carbon signals: five for the pyridine ring carbons and four for the two non-equivalent ethyl groups (two methylene and two methyl carbons). The position of the carbon attached to the N-oxide (C2) would be significantly shifted, providing key diagnostic information. Although precise chemical shifts are concentration and solvent-dependent, the expected patterns are invaluable for structural confirmation. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Signals for this compound
| Nucleus | Predicted Signal | Multiplicity | Expected Chemical Shift Region (ppm) | Notes |
| ¹H | Pyridine-H (4 protons) | Multiplets | ~7.0 - 8.5 | Chemical shifts influenced by N-oxide and amino substituents. |
| ¹H | -N-CH₂ -CH₃ (4 protons) | Quartet | ~3.0 - 4.0 | Diastereotopic protons may lead to more complex patterns. |
| ¹H | -N-CH₂-CH₃ (6 protons) | Triplet | ~1.0 - 1.5 | Typical for ethyl groups attached to nitrogen. |
| ¹³C | Pyridine Ring (5 carbons) | 5 distinct signals | ~110 - 155 | C2 and C6 would show significant shifts due to heteroatom influence. |
| ¹³C | -N-CH₂ -CH₃ (2 carbons) | 1 signal | ~40 - 50 | |
| ¹³C | -N-CH₂-CH₃ (2 carbons) | 1 signal | ~10 - 15 |
Heteronuclear NMR provides direct insight into the chemical environment of atoms other than carbon and hydrogen, which is particularly useful for a molecule containing two distinct nitrogen atoms like this compound.
¹⁵N NMR Spectroscopy
Given the low natural abundance of the ¹⁵N isotope, these experiments can be challenging but offer unique information. mdpi.comnih.gov For this compound, two signals are expected in the ¹⁵N NMR spectrum, corresponding to the two different nitrogen environments: the endocyclic pyridinic nitrogen of the N-oxide and the exocyclic nitrogen of the diethylamino group. The chemical shift of the pyridinic nitrogen would be highly sensitive to the N-O bond's electronic structure and provides a direct probe of N-oxidation. researchgate.netnasa.gov The diethylamino nitrogen would appear in a region typical for tertiary amines. While immensely valuable, a literature search did not yield specific experimental ¹⁵N NMR data for this compound. znaturforsch.com
³¹P NMR Spectroscopy
The user-specified outline includes ³¹P NMR. However, ³¹P NMR spectroscopy is not an applicable technique for the analysis of this compound. This method is exclusively used to study compounds containing phosphorus atoms. uni-stuttgart.demdpi.com Since the molecular structure of this compound does not include phosphorus, no ³¹P NMR signal can be generated.
Solid-State NMR (SSNMR) spectroscopy is a powerful method for characterizing materials in their solid form, providing information that is inaccessible through solution NMR. mdpi.compreprints.org It is particularly useful for studying polymorphism, molecular conformation in a crystal lattice, and intermolecular dynamics. csic.es
For this compound, techniques like ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) could be employed. mdpi.com These experiments would reveal how the crystal packing environment affects the molecule. Different polymorphs, if they exist, would likely exhibit different ¹³C and ¹⁵N chemical shifts due to variations in intermolecular interactions and molecular conformations. nih.gov SSNMR could also probe the dynamics of the diethylamino group within the crystal. To date, no solid-state NMR studies have been published for this compound based on available literature.
X-ray Diffraction Analysis
X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional structure of crystalline solids at the atomic level.
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a molecule by mapping the electron density within a single crystal. preprints.org If a suitable, high-quality single crystal of this compound could be grown, SCXRD analysis would unambiguously determine its absolute structure.
This analysis would yield precise measurements of all bond lengths, bond angles, and torsional angles. It would reveal the planarity of the pyridine ring, the specific geometry around the N-oxide nitrogen, and the conformation of the diethylamino substituent. Furthermore, SCXRD elucidates the supramolecular architecture, detailing how individual molecules pack in the crystal lattice through intermolecular forces such as hydrogen bonds or π-π stacking. A search of the Cambridge Structural Database (CSD) and other literature sources revealed no published single-crystal structures for this compound.
Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline (powdered) samples and is a key tool for material characterization. mdpi.com Its primary applications include phase identification and the investigation of polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.netresearchgate.net
Each polymorph of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that specific crystalline phase. Therefore, PXRD could be used to identify different polymorphs of this compound, monitor phase transitions under different conditions (e.g., temperature, pressure), and assess the purity of a bulk sample. nih.gov While PXRD is a critical technique for solid-state characterization, no specific powder diffraction data or polymorphism studies for this compound have been reported in the surveyed scientific literature.
Electron Spectroscopy for Chemical Analysis (ESCA/XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
XPS is a powerful tool for analyzing the surface of N-oxide systems. By irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the sample surface (typically the top 1-10 nm) and determine their concentrations. For a purified sample of this compound, XPS analysis would be expected to detect the presence of Carbon (C), Nitrogen (N), and Oxygen (O). The technique is highly quantitative and can be used to verify the elemental stoichiometry of the compound's surface region. In studies involving N-oxide compounds on various substrates or as part of a larger matrix, XPS can provide crucial information about the surface distribution and composition. acs.orgrsc.org
A key strength of XPS lies in its ability to provide information about the chemical environment or oxidation state of an element through small shifts in the measured kinetic (and thus binding) energies of the core electrons. mpg.de This is particularly valuable for distinguishing between the different nitrogen and oxygen atoms in this compound.
The N 1s spectrum is particularly informative. The nitrogen atom in the N-oxide group is in a higher oxidation state compared to the exocyclic amino nitrogen. This difference in the chemical environment leads to a distinct N 1s binding energy. Studies on pyridine N-oxide and related compounds have shown that the binding energy for the N-oxide nitrogen (N-O) appears at a higher value than for pyridinic or amino nitrogens. kirj.eeaps.org The binding energy for pyridine N-oxide functionalities is typically observed in the range of 402.8 eV to 403.3 eV. kirj.eeresearchgate.net In contrast, pyridinic nitrogen appears around 398.8 eV and amino nitrogen is found at even lower binding energies. acs.orgresearchgate.net
Similarly, the O 1s spectrum can confirm the presence of the N-oxide bond. The binding energy of the oxygen atom in the N→O moiety is characteristic and can be distinguished from other oxygen species, such as adsorbed water or surface hydroxyl groups, that might be present as contaminants.
Table 1: Typical XPS Binding Energies for Nitrogen Chemical States in N-Oxide Systems.
| Chemical State | Typical N 1s Binding Energy (eV) | Reference |
| Pyridine N-oxide (N-O) | 402.8 - 403.3 | kirj.eeresearchgate.net |
| Quaternary Nitrogen (N-Q) | ~401.5 | acs.org |
| Pyrrolic Nitrogen | ~400.4 | acs.org |
| Pyridinic Nitrogen | ~398.8 | acs.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular structure. uni-siegen.de IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. up.ac.za For molecules with a center of symmetry, these techniques are mutually exclusive; for asymmetric molecules like this compound, many vibrations are active in both IR and Raman spectra, though their intensities may vary significantly. spectroscopyonline.com
The most characteristic vibration for pyridine N-oxides is the N-O stretching mode (νN-O). This vibration gives rise to a very strong absorption band in the IR spectrum, typically found in the 1200–1300 cm⁻¹ region. arkat-usa.orgresearchgate.net For pyridine N-oxide itself, this strong band is observed around 1231-1258 cm⁻¹. arkat-usa.orgumich.edu The corresponding Raman band is also strong, as the N-O bond involves a significant change in polarizability during vibration. arkat-usa.org
Other key vibrational modes for this compound include:
Aromatic C-H stretching: Found above 3000 cm⁻¹, typically around 3050 cm⁻¹. arkat-usa.org
Aliphatic C-H stretching: From the diethylamino group, observed in the 2850–2980 cm⁻¹ region.
Aromatic ring stretching (νC=C, νC=N): A series of bands in the 1400–1650 cm⁻¹ region.
C-N stretching: Vibrations associated with the exocyclic C-N bond.
C-H bending: Both in-plane and out-of-plane bending modes for the aromatic ring and aliphatic groups.
Intermolecular interactions, such as hydrogen bonding, can significantly influence the position and shape of these vibrational bands. For instance, the formation of a C-H···O-N hydrogen bond can cause a blue shift (shift to higher wavenumber) of the strong N-O stretching band. arkat-usa.orgumich.edu
Table 2: Characteristic Vibrational Frequencies for Pyridine N-Oxide Systems.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Intensity | Reference |
| Aromatic C-H Stretch | 3050 - 3070 | IR, Raman | Medium | arkat-usa.org |
| N-O Stretch | 1230 - 1290 | IR, Raman | Very Strong | arkat-usa.orgresearchgate.netumich.edu |
| Ring Breathing | ~1015 | Raman | Strong | researchgate.net |
| Aromatic C-H out-of-plane bend | 750 - 850 | IR | Strong | researchgate.net |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. nih.gov
For this compound (C₉H₁₄N₂O), the molecular weight is 166.22 Da. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺• would be observed at m/z 166. As the molecule contains two nitrogen atoms, this molecular ion peak adheres to the nitrogen rule (an even number of nitrogen atoms results in an even nominal molecular weight).
The fragmentation of the molecular ion provides valuable structural information. For amine N-oxides, several characteristic fragmentation pathways are expected:
Loss of an Oxygen Atom: A very common fragmentation for N-oxides is the loss of a neutral oxygen atom, leading to a fragment ion [M-16]⁺•. researchgate.net For this compound, this would result in a peak at m/z 150.
Loss of an Alkyl Radical (α-Cleavage): Amines readily undergo cleavage at the carbon-carbon bond adjacent (alpha) to the nitrogen atom. miamioh.edulibretexts.org For the diethylamino group, the loss of an ethyl radical (•C₂H₅) is a highly probable pathway, leading to a fragment at m/z 137 [M-29]⁺.
Loss of Water/Hydroxyl Radical: While less common for N-oxides compared to hydroxylated compounds, rearrangements can sometimes lead to the loss of a hydroxyl radical [M-17]⁺ or water [M-18]⁺•.
Ring Fragmentation: The pyridine ring itself can fragment, although these pathways are often more complex. A common fragment would be the pyridyl cation itself after cleavage of the C-N bond to the amino group.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound.
| Fragment Ion | Proposed Identity | m/z (Nominal) |
| [C₉H₁₄N₂O]⁺• | Molecular Ion [M]⁺• | 166 |
| [C₉H₁₄N₂]⁺• | [M - O]⁺• | 150 |
| [C₇H₉N₂O]⁺ | [M - C₂H₅]⁺ | 137 |
| [C₅H₄NO]⁺ | [M - N(C₂H₅)₂]⁺ | 94 |
Chemical Derivatization for Enhanced Research Applications
Strategies for Spectroscopic and Chromatographic Enhancement
Derivatization techniques are frequently employed to improve the analytical characteristics of molecules like N,N-diethylpyridin-2-amine 1-oxide. These methods can increase volatility for gas chromatography, enhance ionization efficiency for mass spectrometry, or introduce moieties that are readily detectable by spectroscopic methods.
Introduction of Chromophores and Fluorophores
For compounds lacking a strong chromophore or fluorophore, derivatization to introduce such groups is a common strategy to enhance detection by UV-Visible or fluorescence spectroscopy. While specific derivatization of this compound with chromophoric or fluorophoric reagents is not extensively documented in publicly available literature, the reactivity of the pyridine (B92270) N-oxide moiety and the potential for reactions involving the diethylamino group provide pathways for such modifications.
The pyridine N-oxide structure itself can be leveraged. For instance, reactions that lead to the formation of highly conjugated systems can be explored. Although not a direct derivatization of the existing amine, the synthesis of related aminopyridine derivatives with inherent fluorescence is a known strategy. For example, 2-aminopyridine (B139424) derivatives are known to possess advantageous absorption and emission spectra, making them useful as fluorescent tags.
| Derivatization Approach | Reagent Type | Potential Enhancement |
| Formation of Conjugated Systems | Reagents reacting with the pyridine ring | Enhanced UV-Vis absorption |
| Introduction of Fluorescent Tags | Fluorogenic reagents targeting the amine or ring | High-sensitivity fluorescence detection |
Amine-Type Derivatization via Condensation Reactions
The 2-amino group of 2-aminopyridine N-oxides can undergo condensation reactions, although the diethylamino group in this compound is a tertiary amine and thus not amenable to direct condensation. However, the synthesis of related 2-aminopyridine N-oxides can be achieved through various methods, including the reaction of pyridine N-oxides with activated isocyanides. nih.gov These reactions often proceed via an intermediate that can be hydrolyzed to yield a primary or secondary aminopyridine N-oxide, which could then be derivatized.
A general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides can be achieved via N-(2-pyridyl)pyridinium salts, which upon hydrolysis yield the 2-aminopyridine product. researchgate.net This highlights the reactivity of the pyridine N-oxide ring at the C2 position, which can be exploited for introducing various functionalities.
| Reaction Type | Reagents | Product Type |
| Reaction with Isocyanides | Isocyanide, TMSOTf | N-formylaminopyridine intermediate |
| Via Pyridinium (B92312) Salts | Pyridine, TFAA | N-(2-pyridyl)pyridinium salt |
Silylation Methods for Volatility and Detection Improvement
Silylation is a common derivatization technique in gas chromatography (GC) to increase the volatility and thermal stability of polar compounds containing active hydrogen atoms. semanticscholar.org For this compound, the primary site for silylation would be the N-oxide oxygen, although this is not a typical application of silylation which usually targets -OH, -NH, and -SH groups.
More relevant is the derivatization of related amino acids for GC-MS analysis, where silylation of amine and carboxyl groups is standard practice. nih.gov For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common silylating agent. While this compound does not possess active hydrogens for traditional silylation, its analysis by GC-MS might be improved by other derivatization methods that enhance volatility or by using alternative analytical techniques like liquid chromatography. Pyridine is sometimes used as a solvent or catalyst in silylation reactions, though it can sometimes lead to the formation of secondary products. nih.gov
| Silylating Agent | Target Functional Groups | Effect on Analysis |
| MTBSTFA | -OH, -NH2, -COOH | Increased volatility for GC, characteristic mass fragments for MS |
| BSTFA | -OH, -NH2, -COOH | Increased volatility, forms stable derivatives |
Chiral Derivatization for Stereochemical Analysis
Although this compound itself is not chiral, the introduction of a chiral center, for instance at one of the ethyl groups or through derivatization of the pyridine ring, would necessitate methods for stereochemical analysis. Chiral derivatization is a powerful technique for this purpose, converting enantiomers into diastereomers which can then be distinguished by standard chromatographic or spectroscopic methods.
Determination of Absolute Configurations
The absolute configuration of a chiral amine can be determined by derivatizing it with a chiral derivatizing agent (CDA) and analyzing the resulting diastereomers by NMR or HPLC. nih.gov For example, α-chiral amines can be derivatized with N-succinimidyl α-methoxyphenylacetate (SMPA). The elution order of the resulting diastereomeric adducts in HPLC can be correlated with the absolute configuration. nih.gov
Another approach involves using fluorinated chiral derivatizing agents and analyzing the ¹⁹F NMR spectra of the resulting diastereomers. frontiersin.org By comparing the experimental chemical shift differences with those calculated using Density Functional Theory (DFT), the absolute configuration of the amine can be assigned. frontiersin.org Vibrational circular dichroism (VCD) offers another powerful, non-destructive method for determining absolute configuration without the need for crystallization or derivatization, by comparing the experimental VCD spectrum with quantum chemical calculations. spark904.nl
| Method | Principle | Requirement |
| HPLC with Chiral Derivatizing Agent (e.g., SMPA) | Formation of diastereomers with different retention times. nih.gov | Chiral derivatizing agent, HPLC system. |
| ¹⁹F NMR with Fluorinated CDA | Different chemical shifts for diastereomers in ¹⁹F NMR. frontiersin.org | Fluorinated chiral derivatizing agent, NMR spectrometer, DFT calculations. frontiersin.org |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. spark904.nl | VCD spectrometer, computational modeling. spark904.nl |
| X-ray Crystallography | Direct determination of the three-dimensional structure. | Single crystal of the compound. sioc-journal.cn |
Derivatization for Mechanistic Probing and Reaction Monitoring
The investigation into the derivatization of this compound to understand reaction mechanisms or to track the progress of chemical reactions has not yielded any specific methodologies or research data. While the functional groups present in the molecule—a pyridine N-oxide and a diethylamino group—theoretically offer sites for chemical modification, there is no published evidence of such derivatization strategies being employed for these analytical purposes.
In broader studies of related compounds, such as 2-aminopyridine N-oxides, derivatization is a known technique. For instance, the amino group can be acylated or otherwise modified, which can influence the electronic properties and reactivity of the pyridine N-oxide ring system. scispace.com Such modifications can, in principle, be used to probe reaction mechanisms by observing how these changes affect reaction rates or pathways. Spectroscopic methods, including NMR, are often used to characterize these derivatives and monitor their transformations. scispace.com
However, no such specific examples or data tables could be found for this compound. Research on analogous compounds often focuses on their synthesis, catalytic activity, or their role as ligands in coordination chemistry, rather than on their specific derivatization for mechanistic analysis. rsc.orgresearchgate.net
Catalytic Applications and Roles in Reaction Systems
N-Oxides as Catalysts or Cocatalysts
The ability of N-oxides to modulate the reactivity of various species forms the basis of their application as catalysts and cocatalysts in a range of organic reactions.
Activation of Reactants in Organic Transformations
Pyridine (B92270) N-oxides are effective nucleophilic catalysts that can activate a variety of substrates. Chiral pyridine N-oxides, in particular, have been developed as potent organocatalysts for asymmetric synthesis. nih.govmdpi.com Their efficacy stems from the nucleophilicity of the oxygen atom, which can interact with electrophilic reagents, thereby activating them for subsequent reactions. For instance, they have been successfully employed in the allylation of aldehydes with allyltrichlorosilanes. encyclopedia.pub
The catalytic cycle typically involves the formation of a highly reactive intermediate through the coordination of the N-oxide to the reactant. This activation strategy has been extended to other transformations, including the desymmetrization of meso-epoxides and reductive aldol (B89426) reactions. mdpi.com The presence of substituents on the pyridine ring, such as the diethylamino group in N,N-diethylpyridin-2-amine 1-oxide, can significantly influence the electronic and steric properties of the N-oxide, thereby tuning its catalytic activity and selectivity.
In some cases, N-oxides can also act as oxygen radical precursors. Through photoredox catalysis, pyridine N-oxides can undergo single-electron oxidation to generate pyridine N-oxy radicals. These radicals can then participate in regioselective additions to unactivated alkenes, leading to difunctionalization products like primary alcohols. nih.gov
Role in Reductive Amination Protocols
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. masterorganicchemistry.comacsgcipr.org While direct involvement of this compound in mainstream reductive amination protocols is not extensively documented, N-oxides can play indirect roles. For instance, some reductive amination methods utilize reducing agents that could potentially be regenerated or modulated by an N-oxide.
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Reference |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, room temperature to reflux | masterorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, acidic pH | masterorganicchemistry.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 1,2-Dichloroethane, room temperature | organic-chemistry.org |
| α-Picoline-borane | Methanol, acetic acid catalyst | organic-chemistry.org |
Metal-Catalyzed Processes Involving N-Oxides
N-oxides are frequently employed as ligands or oxidants in a variety of metal-catalyzed reactions, where they can influence the reactivity, selectivity, and stability of the catalytic system.
Palladium-Catalyzed C-H Activation and Arylation
Palladium-catalyzed C-H activation has become a powerful tool for the synthesis of complex organic molecules, and pyridine N-oxides have been shown to be excellent directing groups and substrates in these transformations. nih.gov The N-oxide moiety can coordinate to the palladium center, facilitating the activation of a proximal C-H bond, typically at the C2 position of the pyridine ring. researchgate.net This has been exploited in a variety of cross-coupling reactions, including the arylation and alkenylation of pyridine N-oxides. researchgate.net
An unexpected cross-coupling reaction has been observed between pyridine N-oxides and nonactivated secondary and even tertiary alkyl bromides, catalyzed by palladium. nih.gov This reaction proceeds via a C-H activation/C-C cross-coupling pathway and provides a useful method for synthesizing alkylated pyridine derivatives. nih.gov Experimental evidence suggests that the cleavage of the C-Br bond involves a radical process. nih.gov
The bidentate amide derived from 2-aminopyridine-N-oxide has been shown to be a remarkable directing group in several C–H bond activation transformations. rsc.org
Nickel and Cobalt-Mediated Oxidation Catalysis
N-oxides have been utilized as ligands and promoters in nickel- and cobalt-catalyzed oxidation reactions. In cobalt-catalyzed, dioxygen-mediated methane (B114726) oxidation, pyridine N-oxide has been shown to promote the reaction, leading to the formation of methylene (B1212753) bis(trifluoroacetate) with high productivity. nih.govresearchgate.netconsensus.app
The amide derived from 2-aminopyridine-N-oxide has been successfully applied in cobalt- and nickel-catalyzed C(sp²)-H alkynylation/annulation reactions. rsc.org For instance, in the presence of a cobalt(II) catalyst and using oxygen as the sole oxidant, isoquinolone derivatives can be synthesized from aromatic precursors under mild conditions. rsc.org
Nickel catalysts bearing iminopyridine-N-oxide ligands have been prepared and used in ethylene (B1197577) polymerization. incatt.nl The electronic effects of substituents on the ligand structure have a significant impact on the catalytic activity and the properties of the resulting polymer. incatt.nl
Table 2: Examples of Ni- and Co-Catalyzed Reactions with N-Oxide Ligands
| Metal | Reaction Type | N-Oxide Ligand Type | Product | Reference |
|---|---|---|---|---|
| Cobalt | Methane Oxidation | Pyridine N-oxide | Methylene bis(trifluoroacetate) | nih.gov |
| Cobalt | C(sp²)-H Alkynylation/Annulation | Amide of 2-aminopyridine-N-oxide | Isoquinolones | rsc.org |
| Nickel | C(sp²)-H Alkynylation/Annulation | Amide of 2-aminopyridine-N-oxide | Isoquinolones | rsc.org |
Platinum Complexes with Phosphine (B1218219) Oxide Ligands in Catalysis
While direct catalytic applications of platinum complexes with this compound are not widely reported, the related class of phosphine oxide ligands has been extensively studied in platinum catalysis. Secondary phosphine oxides (SPOs) can exist in tautomeric equilibrium with phosphinous acids, allowing them to act as bifunctional ligands. ehu.esresearchgate.net
Platinum complexes of SPOs were first introduced as homogeneous catalysts for hydroformylation and hydrogenation in the 1980s. ehu.es The participation of the OH group in bonding and reaction mechanisms provides these ligands with unique properties. More recently, platinum complexes with phosphine-functionalized benzimidazolin-2-ylidene ligands have been synthesized and evaluated as catalysts in Heck-type coupling reactions. acs.org
The synthesis of unsymmetrical bis(phosphine) oxides and their subsequent reduction to unsymmetrical bidentate phosphines provides access to a wide range of ligands for catalysis. umn.edu These ligands can be used to prepare platinum complexes that have shown catalytic activity in reactions such as the hydroformylation of styrene.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Allyltrichlorosilane |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| α-Picoline-borane |
| Phenylsilane |
| Bu₂SnClH |
| Pyridine N-oxide |
| 2-aminopyridine-N-oxide |
| Palladium |
| Nickel |
| Cobalt |
| Platinum |
| Methylene bis(trifluoroacetate) |
| Isoquinolone |
| Polyethylene |
| Secondary phosphine oxide |
| Phosphinous acid |
| Phosphine |
| Benzimidazolin-2-ylidene |
Asymmetric Catalysis Utilizing Chiral N-Oxide Ligands
The field of asymmetric catalysis has seen significant advancements through the development and application of chiral ligands that can effectively transfer stereochemical information to a prochiral substrate. Among these, chiral pyridine N-oxides have emerged as a versatile and powerful class of ligands. While direct catalytic applications of this compound in asymmetric synthesis are not extensively documented in dedicated studies, the broader family of chiral pyridine N-oxide ligands, of which it is a structural analog, has been widely explored. These ligands are instrumental in a variety of metal-catalyzed and organocatalytic asymmetric reactions. rsc.orgmdpi.com
Chiral pyridine N-oxides function as potent electron-pair donors through the N-oxide oxygen atom. rsc.orgmdpi.com This property allows them to coordinate effectively with metal centers, creating a chiral environment that dictates the stereochemical outcome of a reaction. The steric and electronic properties of the substituents on the pyridine ring, including the chiral auxiliary, are crucial in achieving high levels of enantioselectivity. The design of these ligands often involves the introduction of chirality either through a chiral substituent on the pyridine ring, the creation of axial chirality in biaryl systems, or the incorporation of the pyridine N-oxide moiety into a larger chiral scaffold. mdpi.comrsc.org
A notable application of chiral N-oxide ligands is in asymmetric allylation, propargylation, and allenylation reactions. mdpi.com In these reactions, the N-oxide ligand activates an organosilicon reagent, facilitating the transfer of the allyl, propargyl, or allenyl group to an aldehyde or ketone with high enantioselectivity. The general mechanism involves the coordination of the Lewis basic N-oxide to the silicon atom of the organosilane, leading to a hypervalent silicon species that is more reactive and capable of transferring its organic group.
Another significant area of application is in the asymmetric Michael addition and nitroaldol (Henry) reactions, where chiral N-oxide ligands are used in conjunction with metal catalysts. mdpi.com In these carbon-carbon bond-forming reactions, the chiral ligand-metal complex acts as a Lewis acid, activating the substrate and controlling the facial selectivity of the nucleophilic attack. The modular nature of many chiral pyridine N-oxide ligands allows for fine-tuning of their structure to optimize reactivity and stereoselectivity for a specific transformation. nih.gov
The development of C2-symmetric chiral N,N'-dioxide ligands, which can be readily synthesized from amino acids, has further expanded the scope of asymmetric catalysis. rsc.org These ligands form well-defined complexes with a variety of metal ions and have proven to be highly effective in a broad range of asymmetric reactions, often providing exceptional levels of stereocontrol. rsc.orgscu.edu.cn
The following table summarizes representative examples of asymmetric reactions catalyzed by systems employing chiral pyridine N-oxide ligands, illustrating the broad applicability and effectiveness of this ligand class.
| Reaction Type | Metal/Catalyst System | Substrate Scope | Enantioselectivity (ee) | Reference |
| Allylation of Aldehydes | Chiral Pyridine N-Oxide / Allyltrichlorosilane | Aromatic and Aliphatic Aldehydes | Up to 99% | mdpi.com |
| Michael Addition | Chiral N,N'-Dioxide-Metal Complex | α,β-Unsaturated Carbonyls | Up to 99% | mdpi.com |
| Nitroaldol (Henry) Reaction | Chiral N,N'-Dioxide-Metal Complex | Aldehydes and Nitroalkanes | Up to 98% | mdpi.com |
| Friedel-Crafts Alkylation | Chiral Pyridine-NO-Pd(II) Complex | Indoles and Electrophiles | Up to 99% | rsc.org |
| Acylative Dynamic Kinetic Resolution | Chiral 4-Aryl-pyridine-N-oxide | Azole Hemiaminals | Up to 99% | acs.org |
Regeneration and Reusability of Catalytic Systems
The economic and environmental viability of catalytic processes heavily relies on the ability to regenerate and reuse the catalyst over multiple cycles without significant loss of activity or selectivity. For catalytic systems involving this compound or related pyridine N-oxide ligands, several strategies can be employed to enhance their recyclability. These strategies primarily focus on the immobilization of the catalyst on a solid support or the use of reaction conditions that facilitate easy separation of the catalyst from the product mixture.
One effective approach to create a reusable catalyst is to anchor the pyridine N-oxide ligand onto a polymer support. For instance, a polymer-supported phthalic anhydride (B1165640) has been utilized as a recyclable catalyst for the N-oxidation of pyridines, demonstrating the potential for immobilizing components of the catalytic system. rsc.org Similarly, poly(maleic anhydride-alt-1-octadecene) has been shown to be an easily recoverable and reusable catalyst for the oxidation of pyridines to their corresponding N-oxides, with the catalyst maintaining its activity over multiple cycles without requiring any special treatment for reuse. rsc.org
Another strategy involves the use of polyoxometalates (POMs) as catalysts in conjunction with pyridine N-oxide-mediated reactions. A lacunary Keggin polyoxometalate has been reported as an effective and reusable catalyst for pyridine oxidation. researchgate.net In a similar vein, a Keplerate polyoxomolybdate ({Mo132}) has been demonstrated to be a robust and reusable catalyst for the oxidation of pyridines to N-oxides, where the catalyst could be recovered and reused for several cycles without a significant drop in its catalytic performance. rsc.org
In the context of metal-catalyzed reactions where a pyridine N-oxide acts as a ligand, the reusability of the entire catalytic complex is a key consideration. The stability of the metal-ligand interaction and the prevention of metal leaching are crucial. For palladium-catalyzed reactions, regeneration of the active Pd(II) species from the reduced Pd(0) is a critical step in the catalytic cycle, often facilitated by an oxidant. acs.orgnih.gov The choice of ligand can significantly influence the stability and recyclability of the palladium catalyst. nih.gov For copper-catalyzed reactions, catalyst systems have been developed that exhibit high recoverability and can be reused for multiple cycles with minimal loss of activity. researchgate.net
The following table outlines various approaches and their reported efficiencies for the regeneration and reuse of catalytic systems relevant to pyridine N-oxide chemistry.
| Catalyst System | Reaction | Recovery Method | Reusability (Number of Cycles) | Key Findings | Reference |
| Poly(maleic anhydride-alt-1-octadecene) | Pyridine N-oxidation | Filtration | Multiple cycles | Catalyst retained activity without further treatment. | rsc.org |
| Lacunary Keggin Polyoxometalate | Pyridine Oxidation | Not specified | Reusable | Effective and reusable catalytic system. | researchgate.net |
| Keplerate Polyoxomolybdate ({Mo132}) | Pyridine Oxidation | Recovery and reuse | Several cycles | No obvious loss in activity. | rsc.org |
| Copper-based Coordination Polymer | Allylic Oxidation | Filtration | Multiple cycles | Efficient and recyclable heterogeneous catalyst. | rsc.org |
| Palladium Nanoparticles with β-hydroxybutyric acid ligand | Aerobic Dehydrogenation | Not specified | High turnover number (>3000) | Exceptional stability and activity. | nih.gov |
These examples underscore the importance of catalyst design in achieving sustainable chemical processes. By immobilizing the catalytic species or designing systems for easy separation, the reusability of catalysts containing pyridine N-oxide moieties can be significantly enhanced, contributing to greener and more cost-effective chemical synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N-diethylpyridin-2-amine 1-oxide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A widely used method involves the amination of pyridine N-oxides. For example, pyridine 1-oxide derivatives can react with amines under activation by trifluoroacetic anhydride (TFAA) in acetonitrile (MeCN) at room temperature. Critical factors include stoichiometric control of TFAA (2 equiv.) and excess pyridine (5 equiv.) to drive the reaction to completion, as demonstrated in the synthesis of analogous 2-aminopyridines . Alternative routes may employ phosphonium reagents for milder conditions, avoiding harsh nucleophilic aromatic substitution (SNAr) chemistry .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Analyze aromatic proton splitting patterns to confirm substitution at the pyridine 2-position. The N-oxide group induces deshielding of adjacent protons.
- X-ray crystallography : Resolve intermolecular interactions, such as N–H⋯N hydrogen bonds (graph-set motif R22(8)) and dihedral angles between substituents (e.g., 67.2° between pyridyl and benzyl rings in analogous structures), to validate stereoelectronic effects .
- LCMS : Monitor reaction progress and purity by tracking molecular ion peaks (e.g., [M+H]+) and ensuring absence of byproducts like unreacted starting materials .
Advanced Research Questions
Q. What factors influence the regioselectivity of nucleophilic substitutions in pyridine N-oxides, and how can computational methods predict these outcomes?
- Methodological Answer : Regioselectivity is governed by electronic and steric effects. The N-oxide group enhances electrophilicity at the 2- and 4-positions of the pyridine ring. Substituents (e.g., electron-withdrawing groups) further modulate reactivity. Computational studies (DFT calculations) can map charge distribution and frontier molecular orbitals (FMOs) to predict preferential attack sites. For example, substituents like methyl or amino groups alter tautomerism and electron density, as observed in studies on diaminopyrimidine N-oxides .
Q. How does the pKa of the amine group in this compound affect its reactivity in acid-catalyzed reactions?
- Methodological Answer : The pKa of the amine (≈2.6–3.8 for similar pyridine N-oxides) dictates protonation states under acidic conditions. Protonation at the amine nitrogen enhances electrophilicity, facilitating nucleophilic attacks. For instance, 2-methylaminopyridine 1-oxide (pKa 2.61) shows higher reactivity in acid-mediated condensations compared to less basic derivatives. Adjusting pH during reactions can optimize yields in steps like Knoevenagel condensation .
Q. How should researchers address discrepancies in reported reaction yields for the synthesis of this compound under varying conditions?
- Methodological Answer : Contradictions often arise from differences in solvent polarity, temperature, or catalyst loading. Systematic optimization via Design of Experiments (DoE) can identify critical variables. For example, substituting MeCN with DMF may alter reaction rates due to solvent coordination effects. Replicating conditions from high-yielding protocols (e.g., TFAA/MeCN at 0°C to RT) while monitoring intermediates via LCMS helps resolve inconsistencies .
Data-Driven Analysis Tables
Key Recommendations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
